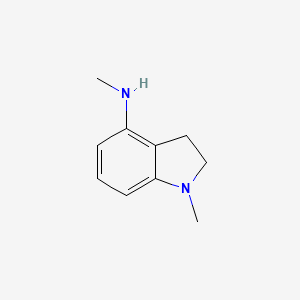

Methyl-(1-methyl-2,3-dihydro-1H-indol-4-YL)-amine

描述

Methyl-(1-methyl-2,3-dihydro-1H-indol-4-YL)-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl-(1-methyl-2,3-dihydro-1H-indol-4-YL)-amine, a compound derived from the indole family, has garnered interest due to its potential pharmacological properties. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving the reaction of indole derivatives with amines or other functional groups. One notable synthesis involves the Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione followed by hydrolysis to yield the desired amine . The structure of this compound is characterized by an indole ring system, which is known for its diverse biological activities.

Research indicates that compounds with an indole structure often act on various biological pathways. For instance, certain derivatives have been shown to modulate Toll-like receptor (TLR) pathways, influencing cytokine production in immune cells such as dendritic cells . The presence of specific substituents on the indole ring can significantly alter the compound's activity and selectivity.

Table 1: Structure-Activity Relationship (SAR) Insights

| Compound | Substituent | TLR4 Activation (IL-6 Release) | Cytotoxicity (MTT Assay) |

|---|---|---|---|

| 1 | None | High | Moderate |

| 2 | Methyl | Moderate | Low |

| 3 | Ethyl | Low | High |

3. Biological Evaluations

Several studies have evaluated the biological effects of this compound and its derivatives:

- Antiproliferative Activity : Compounds similar to this compound have shown promising antiproliferative effects against cancer cell lines such as HeLa and MCF-7. For example, a related compound demonstrated an IC50 of 0.34 μM against MCF-7 cells, indicating potent activity .

- Mechanistic Studies : Investigations into the mechanisms revealed that some derivatives can induce apoptosis in cancer cells and arrest them in specific phases of the cell cycle. This suggests potential applications in cancer therapy .

Case Study 1: Indole Derivatives in Cancer Treatment

A study focused on a series of N-(indolyl)acetamides showed significant antiproliferative activities against various cancer cell lines. The research highlighted that modifications at specific positions on the indole ring could enhance efficacy while reducing toxicity .

Case Study 2: Immunomodulatory Effects

Another investigation into pyrimido[5,4-b]indoles demonstrated their ability to activate TLR4 pathways selectively. This activation resulted in differential cytokine production, suggesting that this compound could be explored for immunotherapeutic applications .

5. Conclusion

This compound exhibits significant biological activity through various mechanisms, particularly in cancer treatment and immune modulation. Ongoing research is essential to fully understand its potential and to optimize its pharmacological profiles for therapeutic use.

科学研究应用

Pharmacological Applications

1.1 Anticancer Properties

Research indicates that derivatives of methyl-(1-methyl-2,3-dihydro-1H-indol-4-YL)-amine exhibit significant anticancer activity. A study published in the European Journal of Medicinal Chemistry explored a series of indole derivatives, including this compound, which demonstrated promising results against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Activity

- Study Design : The National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of human tumor cell lines.

- Results : The compound displayed a mean growth inhibition (GI) value of 15.72 µM, indicating strong antitumor potential compared to standard chemotherapeutics .

1.2 Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Research suggests that it may modulate neurotransmitter systems and protect neurons from oxidative stress.

Case Study: Neuroprotection in Animal Models

- Study Overview : In vivo studies demonstrated that administration of this compound significantly reduced neurodegeneration markers in models of neurodegenerative diseases.

- Findings : Treated animals exhibited improved cognitive function and reduced levels of inflammatory cytokines in the brain .

Synthesis Pathways

The synthesis of this compound typically involves several chemical reactions that yield various derivatives with enhanced biological activity.

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Tscherniac-Einhorn Reaction | Indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione under acidic conditions. | High |

| Hydrazine Hydrate Treatment | Refluxing with hydrazine hydrate followed by hydrochloric acid treatment yields the target amine. | High |

This compound serves as an important intermediate for synthesizing other biologically active indole derivatives.

Biological Evaluation

The biological evaluation of this compound includes assessments of its antimicrobial and anticancer properties.

3.1 Antimicrobial Activity

Studies have shown that derivatives exhibit significant antimicrobial effects against various pathogens. For instance, certain indole derivatives have been found to be effective against Escherichia coli and Staphylococcus aureus.

Table: Antimicrobial Efficacy

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 2.50 µg/mL |

| This compound | S. aureus | 5.00 µg/mL |

属性

IUPAC Name |

N,1-dimethyl-2,3-dihydroindol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-11-9-4-3-5-10-8(9)6-7-12(10)2/h3-5,11H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKNJGHTQAIZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2CCN(C2=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270410 | |

| Record name | 2,3-Dihydro-N,1-dimethyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-15-2 | |

| Record name | 2,3-Dihydro-N,1-dimethyl-1H-indol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-N,1-dimethyl-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。